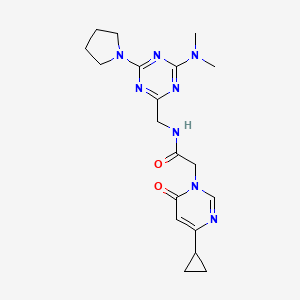

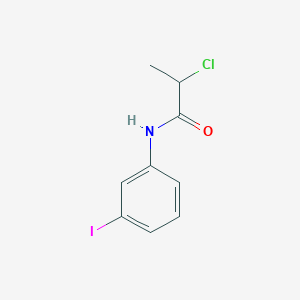

![molecular formula C20H16N2S2 B2389303 N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide CAS No. 1396711-42-4](/img/structure/B2389303.png)

N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide, also known as BNT, is a compound that has recently gained a lot of attention in the field of medicinal chemistry. It is a part of the benzothiazole class of compounds, which are known for their broad spectrum of biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide, often involves a multi-step process. For instance, one study describes a four-step synthetic route using a range of substituted acetoacetanilides . The synthesized compounds were produced with high yield, up to 96%, using eco-friendly p-TSA as a catalyst .Molecular Structure Analysis

The molecular structure of N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide is characterized by the presence of a benzothiazole ring and a naphthalene ring, connected by a propanethioamide linker. The benzothiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, which contributes to its aromatic properties .Chemical Reactions Analysis

Benzothiazole compounds, including N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide, have many reactive positions due to their aromaticity. This allows for various types of chemical reactions to take place, such as donor-acceptor, nucleophilic, and oxidation reactions .Applications De Recherche Scientifique

Fluorescent Probe for Cysteine Sensing

- In Vitro and In Vivo Imaging : Researchers successfully used this probe to image Cys in HepG2 cells and zebrafish .

Nonlinear Optical Properties

The compound’s derivatives, specifically N-(thiazol-2-yl)piperidine-2,6-dione derivatives, have been synthesized and characterized. Notably:

- Computational Studies : Computational methods were employed to study these compounds, enhancing our understanding of their behavior .

Anti-Cancer Activity

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were evaluated for their cytotoxicity:

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit anti-cancer activity against various cancer cell lines , suggesting potential targets within these cells.

Mode of Action

It’s known that similar compounds can induce changes in cell cycle and apoptosis , which could be a result of the compound’s interaction with its targets.

Biochemical Pathways

Related compounds have been shown to regulate cell cycle and apoptosis via mitochondrial-dependent pathways , suggesting that similar pathways could be affected by this compound.

Result of Action

Similar compounds have been found to exhibit anti-cancer activity , suggesting that this compound may have similar effects.

Action Environment

The functionalization of similar compounds has been found to influence their solid-state arrangement, absorption, and fluorescence properties .

Orientations Futures

The future research directions for N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide could involve further exploration of its biological activities and potential therapeutic applications. For instance, given the potential anticancer activity of benzothiazole derivatives, further studies could focus on evaluating the efficacy of N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide against various types of cancer . Additionally, more research is needed to fully understand the mechanism of action of this compound .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3-naphthalen-2-ylpropanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2S2/c23-20(22-17-8-9-19-18(12-17)21-13-24-19)10-6-14-5-7-15-3-1-2-4-16(15)11-14/h1-5,7-9,11-13H,6,10H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWAZHVORPEVMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCC(=S)NC3=CC4=C(C=C3)SC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2389225.png)

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2389228.png)

![N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-6-fluoropyridine-3-carboxamide](/img/structure/B2389229.png)

![N-(4-bromophenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2389232.png)

![[2,4-dibromo-6-(tert-butyl-NNO-azoxy)phenyl]amine](/img/structure/B2389233.png)

![N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2389234.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone](/img/structure/B2389235.png)